![molecular formula C24H33ClN2O B3025692 N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride CAS No. 28456-30-6](/img/structure/B3025692.png)
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Descripción general
Descripción
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is an analytical reference standard that is structurally similar to known opioids. N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is a byproduct in the synthesis of fentanyl. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Chemical Characterization and Analgesic Applications :
- The oxalate salts and free bases of fentanyl and its analogs, including N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, have been characterized through NMR spectroscopy and X-ray crystallography. These compounds show potential for long-acting analgesia (Jimeno et al., 2003).
Detection and Analysis Techniques :
- Capillary gas chromatography has been used to detect picogram levels of sufentanil, a related compound. This method is sensitive and allows for studying the pharmacokinetics and metabolism of such substances in various patient groups (Weldon et al., 1985).
Structural Studies for Drug Development :
- Fentanyl, a closely related compound, has been synthesized and characterized, with its molecular structure analyzed using different spectroscopy techniques. This provides a foundation for understanding the chemical properties and potential therapeutic applications (Asadi et al., 2017).
Pharmacological Profiles and Potential Applications :
- A study on W-18 and W-15, chemically related to potent opioids like fentanyl, revealed that these compounds do not exhibit significant activity at opioid receptors or other known targets for psychoactive drugs. This insight is crucial for understanding their pharmacological profiles and potential medical applications (Huang et al., 2017).
Synthesis and Evaluation of Derivatives for Medical Use :
- The synthesis and analgesic activity of various N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides were explored. These studies contribute to the development of new analgesics with potential medical applications (Essawi, 1999).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBCVGEWLKVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



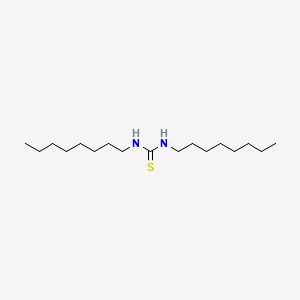
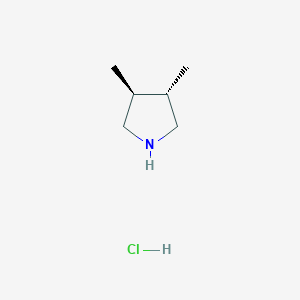



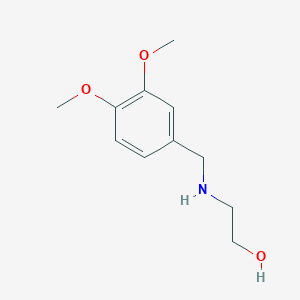

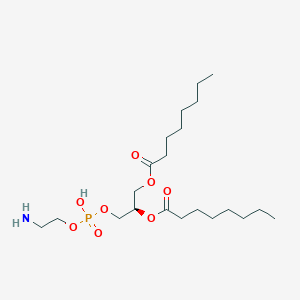

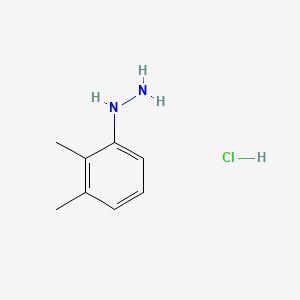

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
